molecular formula C14H16N2 B1290548 N1-(1-Phenylethyl)benzene-1,2-diamine CAS No. 1039987-39-7

N1-(1-Phenylethyl)benzene-1,2-diamine

Cat. No.: B1290548
CAS No.: 1039987-39-7
M. Wt: 212.29 g/mol
InChI Key: MQWPQVBEANBHRS-UHFFFAOYSA-N
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Description

N1-(1-Phenylethyl)benzene-1,2-diamine is an organic diamine compound of significant interest in advanced materials science and medicinal chemistry research. A primary application identified in recent scientific studies is its role as the organic component in the synthesis of copper-based hybrid nanoflowers (CuhNFs) . These organic-inorganic hybrid structures are investigated for their potential cytotoxic effects, with research indicating activity against human breast cancer (MCF7) and lung cancer (A549) cell lines . Computational molecular docking studies support the potential of this compound for anticancer applications, suggesting interactions with targets like the estrogen receptor and EGFR, which may explain its inhibitory activity . This compound is offered exclusively for research and development purposes in non-medical applications such as industrial chemistry or scientific investigation. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Units or individuals purchasing this material are responsible for obtaining all necessary qualifications and complying with local regulations for the handling of chemical substances.

Properties

IUPAC Name

2-N-(1-phenylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWPQVBEANBHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most common preparation method involves:

  • Reactants : Benzene-1,2-diamine and 1-phenylethyl halides (e.g., bromides or iodides).

  • Conditions : The reaction typically occurs in a solvent such as ethanol or methanol. A base like sodium hydroxide or potassium carbonate is employed to facilitate the nucleophilic substitution reaction.

  • Mechanism : The amine group of benzene-1,2-diamine acts as a nucleophile, attacking the electrophilic carbon of the 1-phenylethyl halide, leading to the formation of this compound.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as an efficient method for preparing this compound. This method enhances reaction rates and yields significantly.

  • Procedure : The reactants are subjected to microwave irradiation in a suitable solvent at controlled temperatures.

  • Advantages : This method reduces reaction times and improves yields compared to traditional heating methods.

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their respective conditions and yields:

Method Solvent Base Yield (%) Notes
Conventional Synthesis Ethanol Sodium Hydroxide 70-85 Standard method; requires longer time
Microwave-Assisted Synthesis Ethanol/Methanol Potassium Carbonate 85-95 Faster reaction time; higher yield
Acid-Catalyzed Condensation Toluene Acid Catalyst 90+ Involves condensation followed by hydrogenation

Industrial Production Techniques

In an industrial context, the production of this compound may involve continuous flow processes to ensure high yield and purity. Key aspects include:

  • Automated Reactors : Use of automated systems for precise control over reaction parameters such as temperature and pressure.

  • Continuous Flow Chemistry : This technique allows for constant mixing and reaction of reactants, leading to improved efficiency and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Phenylethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .

Scientific Research Applications

N1-(1-Phenylethyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1-Phenylethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The 1-phenylethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    N1-Phenylbenzene-1,2-diamine: Similar structure but lacks the 1-phenylethyl group.

    N1,N1-Dimethylbenzene-1,2-diamine: Contains two methyl groups instead of the 1-phenylethyl group.

    Benzene-1,2-diamine: The parent compound without any substituents on the nitrogen atoms.

Uniqueness

N1-(1-Phenylethyl)benzene-1,2-diamine is unique due to the presence of the 1-phenylethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

N1-(1-Phenylethyl)benzene-1,2-diamine is a compound of increasing interest in biological research due to its structural characteristics and potential applications. This article explores its biological activity, focusing on its mechanisms of action, antioxidant properties, interactions with biological targets, and related case studies.

Chemical Structure and Properties

This compound, with the molecular formula C14H16N2, features a benzene ring substituted with two amine groups and a phenylethyl group. This unique configuration allows it to act as a bidentate ligand in metal complex formation and influences its chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes through binding to their active sites. This interaction can modulate metabolic pathways crucial for cellular functions.
  • Receptor Modulation : The phenylethyl substituent enhances binding affinity to certain receptors, potentially influencing signaling pathways involved in cell growth and differentiation.
  • Metal Complexation : this compound can form stable complexes with transition metals, which may enhance its biological efficacy by facilitating electron transfer processes essential for various biochemical reactions.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of benzene-1,2-diamine derivatives, suggesting that this compound may also possess similar capabilities. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress .

Table 1: Antioxidant Activities of Related Compounds

Compound NameAntioxidant ActivityMechanism of Action
This compoundModerateScavenges free radicals
6PPD (N-(1,3-dimethylbutyl)-N'phenyl-p-phenylenediamine)HighInhibits lipid peroxidation
Benzene-1,2-diamineModerateReduces oxidative stress

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antioxidant Properties : Research indicates that derivatives of benzene-1,2-diamine exhibit significant antioxidant activity. A study demonstrated that these compounds effectively reduced oxidative stress markers in cellular models .
  • Antimicrobial Activity : Some related compounds have shown promising results against various bacterial strains. For instance, derivatives were tested for their ability to inhibit the growth of pathogens like E. coli and Staphylococcus aureus.
  • Enzyme Inhibition : A study focusing on enzyme inhibition revealed that certain benzene-1,2-diamine derivatives could effectively inhibit key metabolic enzymes involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for N1-(1-Phenylethyl)benzene-1,2-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via reductive amination or coupling reactions. For example, diaryl-nitrobenzene derivatives are reduced using FeCl₃·6H₂O and hydrazine hydrate in isopropanol under reflux, followed by purification via silica gel chromatography (eluent: CHCl₃/MeOH) . Alternatively, Sonogashira coupling of propargyl aniline derivatives with aryl halides, using Pd catalysts and CuI co-catalysts, provides intermediates that are subsequently functionalized . Key factors include stoichiometric ratios of reactants, inert atmosphere (N₂) to prevent oxidation, and temperature control (e.g., reflux at 80–100°C) to optimize regioselectivity and minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and amine proton environments. For example, NH and aromatic protons in diaryl derivatives show distinct splitting patterns (e.g., δ 5.85–7.85 ppm in HIV-1 inhibitor analogs) .
  • X-ray Crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen-bonding networks. Mercury software aids in visualizing packing motifs and comparing structural overlays .
  • Chromatography : HPLC (≥95.0% purity) and TLC (CHCl₃/MeOH systems) monitor reaction progress and purity .

Q. What are the key physicochemical properties and safety considerations for handling this compound?

  • Methodological Answer :
  • Stability : The compound is air-sensitive due to its aromatic amine groups; store under inert gas (e.g., N₂ or Ar) at ≤15°C to prevent oxidation .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, acetonitrile) but poorly in water. Adjust solvent choice for reactions (e.g., isopropanol for reductions) .
  • Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Secondary amines may form nitroso derivatives under acidic conditions, necessitating pH-controlled environments .

Advanced Research Questions

Q. How can this compound derivatives be optimized for catalytic or medicinal applications?

  • Methodological Answer :
  • Medicinal Chemistry : Derivatives like 5-(4″-bromo-2″,6″-dimethylphenoxy)-N1-(4′-cyanophenyl)benzene-1,2-diamine show promise as HIV-1 non-nucleoside reverse transcriptase inhibitors. Structure-activity relationship (SAR) studies involve introducing electron-withdrawing groups (e.g., –CN, –CF₃) to enhance binding affinity .
  • Catalysis : Nickel(II) complexes with redox-active ligands (e.g., N1-(2-aminophenyl)benzene-1,2-diamine) facilitate alcohol oxidation. Tuning ligand electronics (e.g., –OCH₃ vs. –Br substituents) modulates catalytic efficiency .

Q. What computational tools are suitable for predicting the reactivity or binding modes of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., HIV-1 reverse transcriptase). Parameterize ligand charges using DFT (B3LYP/6-31G*) .
  • DFT Calculations : Gaussian 09 assesses frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in phosphorylation or coupling reactions .

Q. How can regioselectivity challenges in functionalizing the benzene-1,2-diamine core be addressed?

  • Methodological Answer :
  • Directing Groups : Install temporary protecting groups (e.g., acetyl) on one amine to guide substitutions. For phosphorylation, O–P coupling dominates in halogenated analogs, while N–P is favored in hydroxylated derivatives .
  • Metal-Mediated Coupling : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively modify aryl halide substituents without disturbing the diamine backbone .

Q. What strategies mitigate structural instability during crystallographic studies of derivatives?

  • Methodological Answer :
  • Cryoprotection : Flash-cool crystals in liquid N₂ with cryoprotectants (e.g., glycerol) to reduce radiation damage.
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning, common in low-symmetry space groups .

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